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molecular formula C8H7ClO B074664 2-Chloro-6-methylbenzaldehyde CAS No. 1194-64-5

2-Chloro-6-methylbenzaldehyde

Cat. No. B074664
M. Wt: 154.59 g/mol
InChI Key: CCYFXIJPJFSTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458844B2

Procedure details

A 1000 mL, three-necked, round bottomed flask equipped with a magnetic stirrer, thermometer, addition funnel, and argon inlet was charged with 2-chloro-6-methylbenzaldehyde (71.31 g , 461 mmol, crude obtained from the above experiment) and 750 mL of acetonitrile. To this suspension, a solution of monobasic sodium phosphate (115 mmol, 15.9 g) in water 240 mL) was added followed by hydrogen peroxide (50 mL, 30%) at room temperature. Then, a solution of sodium chlorite (73.5 g, 811 mmol) in water (700 mL) was added dropwise at 0° C. while maintaining the temperature below 3° C. After the addition was complete, the yellow suspension was stirred for 15 h at 0° C. to room temperature. TLC analysis of the mixture indicated the absence of starting material. A solution of sodium bisulfite (73 g, 701 mmol) in water (200 mL) was added dropwise at 0° C. until the yellow color disappeared (KI-paper positive). Cooling was maintained throughout to control the exothermic reaction. The solvent was removed under vacuum to afford a colorless solid. The solid was collected by filtration and the filtrate was extracted with diethyl ether (200 mL). The above solid was dissolved in the combined diethyl ether extracts which were then washed with 10% NaOH solution (2×200 mL). The combined aqueous washings were acidified with 10% HCl to pH ˜1. The resulting colorless precipitate was collected by filtration and air-dried to afford 54.88 g (65%, overall in two steps) of 2-chloro-6-methylbenzoic acid as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
73.5 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
73 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=[O:5].P([O-])([O-])([O-])=[O:12].[Na+].[Na+].[Na+].OO.Cl([O-])=O.[Na+].S(=O)(O)[O-].[Na+]>O.C(#N)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]([OH:12])=[O:5] |f:1.2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
73.5 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
73 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the yellow suspension was stirred for 15 h at 0° C. to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL, three-necked, round bottomed flask equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, and argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 3° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
TEMPERATURE
Type
TEMPERATURE
Details
was maintained throughout
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a colorless solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with diethyl ether (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The above solid was dissolved in the combined diethyl ether extracts which
WASH
Type
WASH
Details
were then washed with 10% NaOH solution (2×200 mL)
FILTRATION
Type
FILTRATION
Details
The resulting colorless precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.88 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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